molecular formula C7H11NO3 B12993002 1-(Acetamidomethyl)cyclopropanecarboxylic acid

1-(Acetamidomethyl)cyclopropanecarboxylic acid

Cat. No.: B12993002
M. Wt: 157.17 g/mol
InChI Key: XIUQAVIUBGMZJN-UHFFFAOYSA-N
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Description

1-(Acetamidomethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclopropane, featuring an acetamidomethyl group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Acetamidomethyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of 1-(acetamidomethyl)cyclopropane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetamidomethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The acetamidomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Acetamidomethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(acetamidomethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. For instance, it may act as a precursor to bioactive compounds that modulate specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Uniqueness: 1-(Acetamidomethyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an acetamidomethyl group and a cyclopropane ring makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-(acetamidomethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-7(2-3-7)6(10)11/h2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

XIUQAVIUBGMZJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CC1)C(=O)O

Origin of Product

United States

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